(6-Aminopyrimidin-4-yl)methanol hydrochloride
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Overview
Description
(6-Aminopyrimidin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C5H8ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyrimidin-4-yl)methanol hydrochloride typically involves the reaction of 6-aminopyrimidine with formaldehyde under acidic conditions to form (6-Aminopyrimidin-4-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.
Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyrimidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or halides.
Major Products Formed
Oxidation Products: (6-Aminopyrimidin-4-yl)formaldehyde or (6-Aminopyrimidin-4-yl)carboxylic acid.
Reduction Products: Various reduced derivatives depending on the reducing agent used.
Substitution Products: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
(6-Aminopyrimidin-4-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (6-Aminopyrimidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA/RNA: Affect the synthesis and function of nucleic acids.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Aminopyrimidin-4-yl)methanol
- (4-Chloropyrimidin-2-yl)methanol
- (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
Uniqueness
(6-Aminopyrimidin-4-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(6-aminopyrimidin-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-5-1-4(2-9)7-3-8-5;/h1,3,9H,2H2,(H2,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCKUOFNNBPEGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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